molecular formula C11H12ClNO B8670208 5-chloro-N-cyclopropyl-2-methylbenzamide

5-chloro-N-cyclopropyl-2-methylbenzamide

Cat. No.: B8670208
M. Wt: 209.67 g/mol
InChI Key: LELOTGTWRTVSBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-N-cyclopropyl-2-methylbenzamide (molecular formula: C₁₁H₁₂ClNO) is a substituted benzamide derivative characterized by a chloro group at position 5, a methyl group at position 2, and an N-cyclopropylamide moiety. Benzamides are widely studied for their roles as intermediates in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric profiles .

Properties

Molecular Formula

C11H12ClNO

Molecular Weight

209.67 g/mol

IUPAC Name

5-chloro-N-cyclopropyl-2-methylbenzamide

InChI

InChI=1S/C11H12ClNO/c1-7-2-3-8(12)6-10(7)11(14)13-9-4-5-9/h2-3,6,9H,4-5H2,1H3,(H,13,14)

InChI Key

LELOTGTWRTVSBK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)C(=O)NC2CC2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Features Reference
5-Chloro-N-cyclopropyl-2-methylbenzamide C₁₁H₁₂ClNO 5-Cl, 2-CH₃, N-cyclopropylamide 209.67 Methyl for steric modulation -
5-Chloro-N-cyclopropyl-2-nitrobenzamide C₁₀H₉ClN₂O₃ 5-Cl, 2-NO₂, N-cyclopropylamide 240.65 Electron-withdrawing nitro group
5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide C₁₁H₁₅ClFN₃O₃S 5-NH₂, 2-Cl, 4-F, sulfamoyl group 335.77 Multifunctional bioactive scaffold
Methylclonazepam C₁₆H₁₂ClN₃O₃ Benzodiazepine core, 2-Cl, 7-NO₂ 329.74 Anxiolytic activity
N-(5-Bromo-2-chlorobenzyl)-N-cyclopropylnaphthalene-2-sulfonamide C₂₀H₁₈BrClN₂O₂S Bromo, chloro, naphthalene sulfonamide 489.79 Steric bulk from naphthalene
2-Chloro-N-{[5-(2-chlorobenzamido)-2-(dimethylamino)phenyl]methyl}-N-(2-methylpropyl)benzamide C₂₇H₂₈Cl₂N₃O₂ Bis-chloro, dimethylamino, branched alkyl 502.44 High molecular complexity

Substituent Effects on Reactivity and Bioactivity

  • Electron-Withdrawing vs. The 2-methyl group in this compound may improve metabolic stability by reducing oxidative susceptibility relative to nitro or amino analogs .
  • Cyclopropylamide Moieties :

    • The N-cyclopropyl group in both the target compound and N-(5-bromo-2-chlorobenzyl)-N-cyclopropylnaphthalene-2-sulfonamide () introduces steric hindrance, which can modulate binding affinity in receptor-ligand interactions.
  • In contrast, the simpler substituents in the target compound may favor synthetic versatility.

Pharmacological and Industrial Relevance

  • Pharmaceutical Potential: Methylclonazepam (), a benzodiazepine derivative, highlights the importance of chloro and nitro groups in central nervous system (CNS) drugs. The target compound’s methyl group may reduce CNS penetration compared to nitro analogs but improve selectivity. The bulky naphthalene sulfonamide in demonstrates how aromatic extensions can enhance protein-binding interactions, a feature absent in the target compound.
  • Agrochemical and Material Applications :

    • Nitro-substituted benzamides (e.g., ) are often intermediates in herbicide synthesis, whereas methyl-substituted variants like the target compound may serve as stable intermediates in polymer or dye chemistry.

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